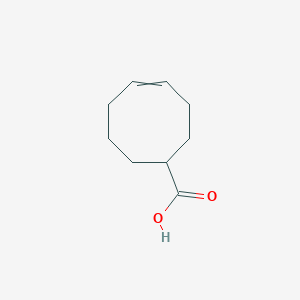

Cyclooct-4-ene-1-carboxylic acid

概述

描述

Cyclooct-4-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various cycloalkene derivatives .

准备方法

Synthetic Routes and Reaction Conditions

Cyclooct-4-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with ozone or hydrogen peroxide, followed by reduction with sodium borohydride . Another method includes the reaction of cyclooctene with carbon dioxide in the presence of a catalyst .

Industrial Production Methods

In industrial settings, cyclooct-4-ene carboxylic acid is typically produced through large-scale ozonolysis of cyclooctene, followed by catalytic hydrogenation. This method ensures high yields and purity of the final product .

化学反应分析

Types of Reactions

Cyclooct-4-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclooct-4-ene-1,2-dicarboxylic acid.

Reduction: Reduction of the carboxylic acid group can yield cyclooct-4-ene-1-methanol.

Substitution: The carboxylic acid group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Cyclooct-4-ene-1,2-dicarboxylic acid.

Reduction: Cyclooct-4-ene-1-methanol.

Substitution: Various cyclooctene derivatives depending on the substituent introduced.

科学研究应用

Cyclooct-4-ene-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals

作用机制

The mechanism of action of cyclooct-4-ene carboxylic acid involves its interaction with specific molecular targets and pathways.

生物活性

Cyclooct-4-ene-1-carboxylic acid is a cyclic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

This compound (C9H14O2) features a cyclooctene ring with a carboxylic acid functional group. Its molecular weight is approximately 154.21 g/mol, and it exists in various stereoisomeric forms, which can influence its reactivity and biological interactions.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural analogs have shown promising properties in various biological contexts:

- Anticancer Properties : Compounds similar to this compound have been explored for their anticancer potential. Research indicates that these compounds can interact with cellular targets involved in cancer progression, thus offering avenues for therapeutic development .

- Bioorthogonal Chemistry : The compound's structure allows it to participate in bioorthogonal reactions, which are crucial for targeted drug delivery systems. This property enables selective interactions with biomolecules without disturbing natural biological processes .

1. Click Chemistry Applications

A significant area of research involves the use of cyclooctene derivatives in click chemistry, particularly in the development of probes for studying drug-target interactions. For instance, a trans-cyclooctene derivative was utilized to create a probe targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunotherapy . The study demonstrated that this probe could effectively visualize IDO1 localization in live cells, highlighting the utility of cyclooctene derivatives in cancer research.

2. Synthesis and Stability Studies

Research has focused on synthesizing functionalized cyclooctenes through various methods, including photochemical processes. A study reported high conversion rates when using specific resins in the synthesis of trans-cyclooctenes from this compound . This stability under aqueous conditions makes these compounds attractive for further biological studies.

Comparative Analysis of Related Compounds

The following table summarizes key structural analogs of this compound and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclooctene | C8H14 | Basic cycloalkene structure without functional groups |

| Cyclooct-4-enecarboxylic acid | C9H14O2 | Directly related through hydrolysis |

| Methyl cyclohexene carboxylate | C9H16O2 | Similar ester functionality but different ring size |

| Cyclopentene carboxylic acid | C5H8O2 | Smaller ring structure; useful in various syntheses |

属性

IUPAC Name |

cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJSFMMHUAFBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。